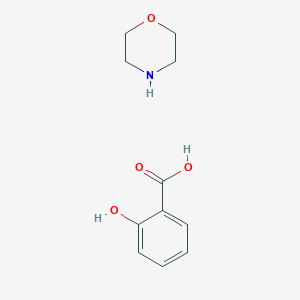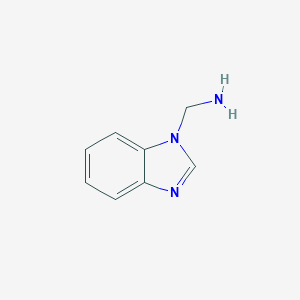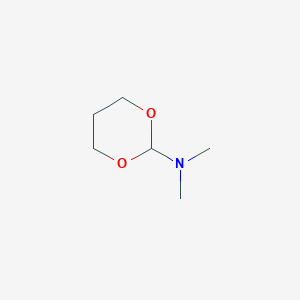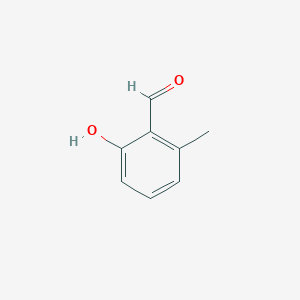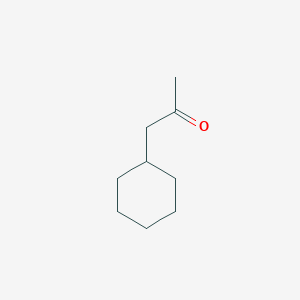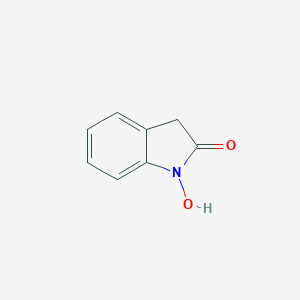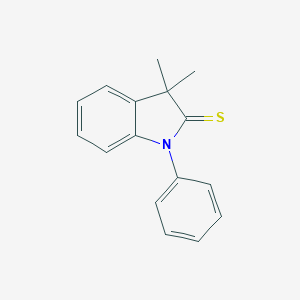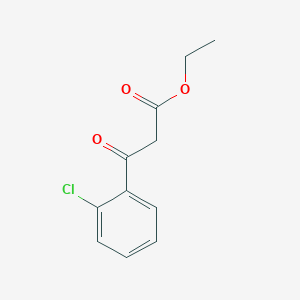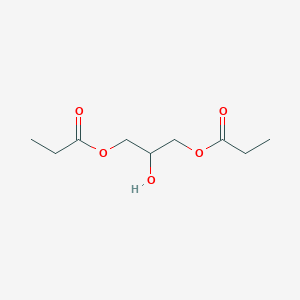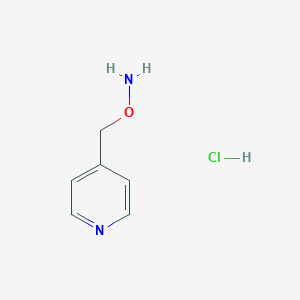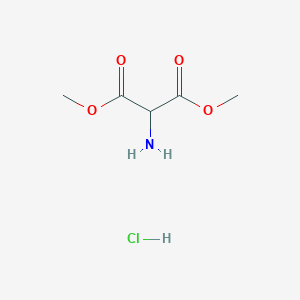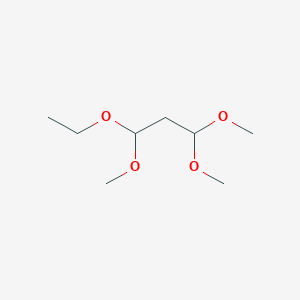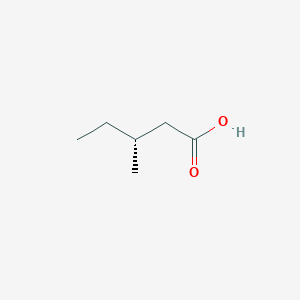
(R)-3-Methyl-pentanoic acid
Overview
Description
(R)-3-Methyl-pentanoic acid is a chiral compound that is significant in the synthesis of various biologically active compounds, including pheromones, medicinal products, and natural substances. It is a building block for the sex pheromone of Diabrotica undecimpunctata howardi and has been used to synthesize other chiral insect pheromones . The compound also plays a role in the biosynthesis of isoleucine, an essential amino acid, and is related to the esterifying acid of the pyrrolizidine alkaloid strigosine .
Synthesis Analysis
The synthesis of (R)-3-Methyl-pentanoic acid and its derivatives has been explored through various methods. One approach involves the use of enantiomerically pure methyl hydrogen (R)-3-methylglutarate as a precursor for synthesizing chiral pheromones and other biologically active compounds . Another method includes the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, yielding (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity . Additionally, the production of chiral R-3-hydroxyalkanoic acids, which are structurally related to (R)-3-Methyl-pentanoic acid, has been achieved through the hydrolytic degradation of polyhydroxyalkanoate synthesized by Pseudomonas putida .
Molecular Structure Analysis
The molecular structure of (R)-3-Methyl-pentanoic acid and its derivatives has been studied in various contexts. For instance, the absolute configuration of 2,3-dihydroxy-3-methylpentanoic acid, an intermediate in the biosynthesis of isoleucine, has been determined to be 2R,3R . The structure of cyclic oligomers of (R)-3-hydroxyvaleric acid, which is closely related to (R)-3-Methyl-pentanoic acid, has been elucidated through X-ray crystallography, revealing the formation of helical structures that may be relevant to the role of these compounds as components of cellular ion channels .
Chemical Reactions Analysis
(R)-3-Methyl-pentanoic acid and its analogs participate in various chemical reactions. The compound has been used as a starting material for the synthesis of pheromones through reactions such as crotylboration . Additionally, the related (R)-3-hydroxyalkanoic acids have been obtained through saponification of their methylester derivatives, which were produced by acid methanolysis of polyhydroxyalkanoate copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Methyl-pentanoic acid derivatives are crucial for their application in synthesis and biocatalysis. For example, the development of a practical biocatalytic process for (R)-2-Methylpentanol, which is structurally similar to (R)-3-Methyl-pentanoic acid, involves the enantiospecific reduction of racemic 2-methylvaleraldehyde, demonstrating the importance of understanding the physical properties for effective separation and purification . The improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, another related compound, highlights the significance of optimizing reaction conditions to achieve high yields and purity for industrial production .
Scientific Research Applications
Fragrance and Plasticizer Production : Methyl valerate, a methyl ester of pentanoic acid, is used as a fragrance in beauty care, soap, and laundry detergents. It can also serve as a kind of plasticizer (Chen, Chung, & Lee, 2016).
Pharmacological Applications : The compound (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylene]amino]oxy] pentanoic acid has been studied for its ability to inhibit thromboxane A2 synthetase and block thromboxane A2/prostaglandin endoperoxide receptors, showing potential in treating various cardiovascular conditions (Clerck et al., 1989).
Lipoic Acid Metabolism in Pathogens : Lipoic acid, a derivative of pentanoic acid, plays a role in the metabolism of bacterial, fungal, and protozoan pathogens, affecting their virulence and adaptation to niche environments (Spalding & Prigge, 2010).
Herbicidal Activity : Certain derivatives of pentanoic acid have been studied for their herbicidal activity, with specific stereoisomers showing increased effectiveness (Brown, 1990).
Electrochemical Properties : N‑benzoyl derivatives of isoleucine, including compounds related to 3-methyl pentanoic acid, have been explored for their potential in improving the electrochemical properties of conductive polymer films, with applications in energy storage materials (Kowsari et al., 2018).
Cytoprotective Efficacy : Lipoic acid analogs, based on the structure of pentanoic acid, have been synthesized and evaluated for their antioxidant and cytoprotective properties, particularly for use in cardiac ischemia-reperfusion injury models (Kates et al., 2014).
Synthetic Applications in Natural Product Synthesis : (R)-3-Methyl-pentanoic acid derivatives have been used in the synthesis of natural products and pheromones, showcasing their utility in synthetic organic chemistry (Rao et al., 1987).
Biorefinery and Sustainable Chemistry : Research has been conducted on converting γ-valerolactone, a chemical related to pentanoic acid, into pentanoic acid using sustainable and eco-friendly methods, highlighting the role of this compound in green chemistry (Al‐Naji et al., 2020).
Biofuel Production : Studies on engineered microorganisms have explored the synthesis of pentanol isomers, including 3-methyl-1-butanol, from amino acid substrates, indicating potential applications of these compounds in biofuel production (Cann & Liao, 2009).
Enantioselective Synthesis and Chiral Studies : Research on the synthesis and applications of optically pure 3-hydroxybutanoic acid and its homologues, closely related to pentanoic acid, has contributed to the field of chiral chemistry and pharmaceuticals (Kikukawa et al., 1987).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it could be used in future applications.
For a more specific analysis, you may need to consult scientific literature or databases that specialize in chemical information. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
(3R)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDLTISMCAULB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methyl-pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



